Home > Products > Screening Compounds P69641 > N-phenyl-N'-(6-quinoxalinyl)urea
N-phenyl-N'-(6-quinoxalinyl)urea - 177264-55-0

N-phenyl-N'-(6-quinoxalinyl)urea

Catalog Number: EVT-2837349
CAS Number: 177264-55-0
Molecular Formula: C15H12N4O
Molecular Weight: 264.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: These compounds share a urea core structure with N-phenyl-N'-(6-quinoxalinyl)urea. The key structural difference lies in the aromatic rings flanking the urea moiety. While N-phenyl-N'-(6-quinoxalinyl)urea features a phenyl and a quinoxalinyl ring, these derivatives incorporate a 2,6-disubstituted phenyl ring and a 4-pyridinyl ring. []

N-Phenyl-N'-{4-(4-Quinolyloxy)Phenyl}Urea Derivatives

Compound Description: This class of compounds exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. [] Notably, compound 6ab (Ki8751) showed significant inhibition of VEGFR-2 phosphorylation with an IC50 value of 0.90 nM. [] It also demonstrated inhibitory effects against PDGFRα and c-Kit at 67 nM and 40 nM, respectively. [] Preclinical studies revealed significant antitumor activity of 6ab against various human tumor xenografts in mice and rats. []

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

Compound Description: Discovered through structure-based design, ABT-869 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. [] It exhibits strong inhibitory activity against VEGFR and PDGFR families. [] Preclinical studies demonstrated significant tumor growth inhibition in multiple animal models, suggesting its potential as an anticancer agent. []

Relevance: This compound shares the core N-phenyl-N'-aryl urea structure with N-phenyl-N'-(6-quinoxalinyl)urea. [] The distinct feature of ABT-869 is the presence of a 3-aminoindazole moiety linked to one of the phenyl rings of the urea core. []

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220)

Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor with favorable oral pharmacokinetic properties. [] It exhibits superior efficacy and tolerability in tumor xenograft models. [] AC220 has demonstrated a desirable safety and pharmacokinetic profile in humans and is currently undergoing phase II clinical trials. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound displays potent dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with Kd values of 7.9 and 8.0 nM, respectively. [] It also effectively inhibits DDR1 and DDR2 kinases with IC50 values of 9.4 and 20.4 nM, respectively. [] Furthermore, it demonstrates promising in vivo anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. []

Relevance: While this compound does not directly contain a urea moiety like N-phenyl-N'-(6-quinoxalinyl)urea, it belongs to the broader category of kinase inhibitors. [] It showcases how structural modifications, like replacing a urea linker with an ethynyl group, can lead to potent and selective kinase inhibitors targeting different members of the kinase family. []

Properties

CAS Number

177264-55-0

Product Name

N-phenyl-N'-(6-quinoxalinyl)urea

IUPAC Name

1-phenyl-3-quinoxalin-6-ylurea

Molecular Formula

C15H12N4O

Molecular Weight

264.288

InChI

InChI=1S/C15H12N4O/c20-15(18-11-4-2-1-3-5-11)19-12-6-7-13-14(10-12)17-9-8-16-13/h1-10H,(H2,18,19,20)

InChI Key

OBKVFUQNNMJXQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.